molecular formula C13H9Cl2NO2S B241789 N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide

N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide

Cat. No.: B241789
M. Wt: 314.2 g/mol
InChI Key: VGXKWTUJBAKHNL-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions has been shown to have various physiological effects, including the inhibition of tumor growth and the reduction of intraocular pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes by this compound has been shown to reduce the production of bicarbonate ions, leading to a decrease in tumor growth and intraocular pressure. Additionally, this compound has been shown to have anti-inflammatory and anti-convulsant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase enzymes, which has been shown to have therapeutic potential in various diseases. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the use of N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide in scientific research. One potential direction is the development of this compound analogs with improved selectivity and potency. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic effects. Finally, further research is needed to investigate the potential toxicity of this compound and its analogs.

Synthesis Methods

N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide can be synthesized through a reaction between 2,4-dichlorobenzaldehyde and benzenesulfonamide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.

Properties

Molecular Formula

C13H9Cl2NO2S

Molecular Weight

314.2 g/mol

IUPAC Name

(NE)-N-[(2,4-dichlorophenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C13H9Cl2NO2S/c14-11-7-6-10(13(15)8-11)9-16-19(17,18)12-4-2-1-3-5-12/h1-9H/b16-9+

InChI Key

VGXKWTUJBAKHNL-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=C(C=C2)Cl)Cl

SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.